

# Comprehensive Spectroscopic Characterization of Prenyl Formate: A Multi-Modal Analytical Guide

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## Compound of Interest

Compound Name:	Prenyl formate
CAS No.:	68480-28-4
Cat. No.:	B1596400

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## Introduction & Structural Framework

**Prenyl formate** (3-methyl-2-buten-1-yl formate) is a significant hemiterpene ester used widely in the flavor and fragrance industry for its ethereal, rum-like, and green-fruity notes. Beyond its organoleptic properties, it serves as a critical intermediate in the synthesis of complex terpenes.

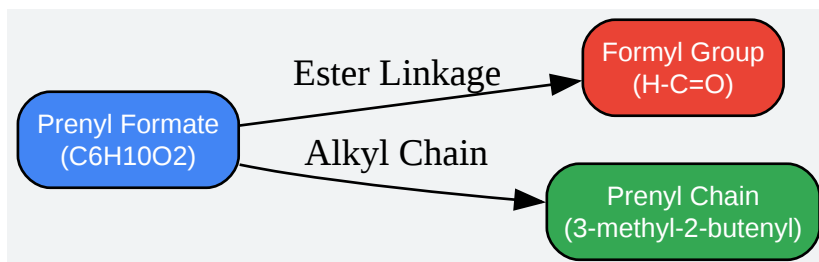
Accurate spectroscopic characterization is challenging due to the potential for isomerization (thermal rearrangement to the tertiary isomer, prenyl

dimethylvinylcarbonyl) and the volatility of the compound. This guide provides a self-validating analytical framework using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).

## Structural Analysis[1][2][3]

- IUPAC Name: 3-methylbut-2-enyl formate

- Molecular Formula:
- Molecular Weight: 114.14 g/mol
- Degree of Unsaturation: 2 (1 Carbonyl + 1 Alkene)



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Figure 1: Structural decomposition of **Prenyl Formate**.

## Mass Spectrometry (MS): The Fingerprint

In Electron Ionization (EI, 70 eV), aliphatic esters usually show weak molecular ions. However, prenyl esters exhibit a distinct fragmentation pattern driven by the exceptional stability of the allylic cation.

### Fragmentation Logic

The spectrum is dominated by the cleavage of the alkyl-oxygen bond. The formate group is lost, and the charge is retained on the prenyl fragment (dimethylallyl cation), which is resonance-stabilized.

Key Diagnostic Peaks:

m/z	Intensity	Assignment	Mechanism
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| 114 | < 1% |

| Molecular Ion (Very weak/absent) | | 85 | < 5% |

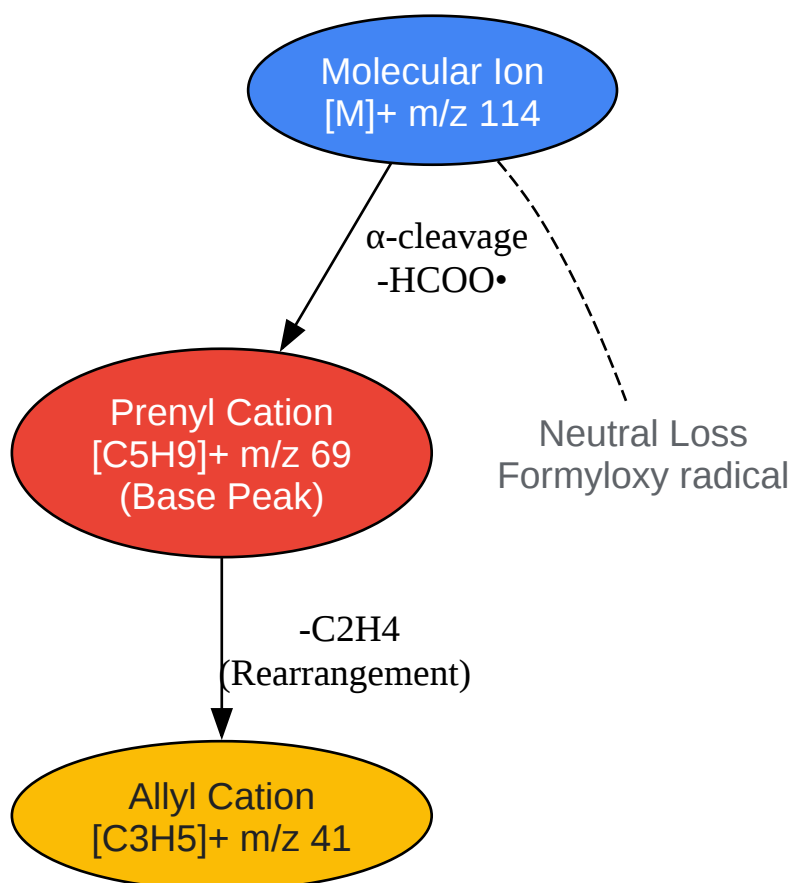
| Loss of formyl radical (Rare) | | 69 | 100% |

| Base Peak. Prenyl cation (Dimethylallyl cation). | | 41 | ~60% |

| Allyl cation (Secondary fragmentation of m/z 69). | | 29 | ~20% |

| Formyl cation. |

## Fragmentation Pathway Diagram



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Figure 2: Primary fragmentation pathway under EI (70 eV) conditions.

## Infrared Spectroscopy (IR): Functional Group Validation

IR serves as the primary "gatekeeper" for purity, ensuring the esterification is complete (absence of broad OH stretch from precursor prenyl) and the formate group is intact.

Experimental Mode: ATR (Attenuated Total Reflectance) or Thin Film (Neat).

Frequency ( )	Intensity	Vibration Mode	Diagnostic Value
1720 - 1730	Strong	C=O Stretch	Characteristic of saturated/conjugated esters. Formates often appear slightly lower than acetates.
1160 - 1180	Strong	C-O-C Stretch	"Ester rule" band. Confirms the ester linkage.
1670 - 1675	Weak/Med	C=C Stretch	Trisubstituted alkene. Often weak due to low dipole change.
2910 - 2980	Medium	C-H Stretch ( )	Methyl/Methylene groups.
3030	Weak	=C-H Stretch ( )	Vinylic proton stretch (indicates unsaturation).

Quality Control Note: A broad peak at 3300-3400

indicates unreacted prenol (alcohol impurity).

## Nuclear Magnetic Resonance (NMR): The Connectivity Map

NMR provides the definitive structural proof. The formate proton is a unique singlet that appears very far downfield, distinguishing it from all other common esters (acetates, propionates).

### NMR Data (300/400 MHz, )

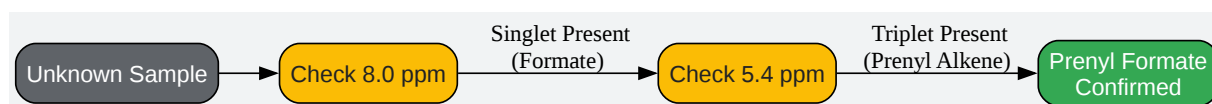
Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
8.08	Singlet (s)	1H	H-C=O	Formyl proton. Highly deshielded. Distinctive for formates.
5.40	Triplet (t)	1H	=CH-	Vinylic proton. Coupled to the adjacent ( Hz).
4.67	Doublet (d)	2H	-O-CH -	Allylic methylene. Deshielded by oxygen.
1.76	Singlet (s)	3H	=C(CH )	cis-Methyl relative to chain.
1.73	Singlet (s)	3H	=C(CH )	trans-Methyl relative to chain.

Note: The two methyl groups are chemically non-equivalent due to the double bond rigidity, appearing as two closely spaced singlets or a finely split doublet.

## NMR Data (75/100 MHz, )

Shift (ppm)	Carbon Type	Assignment
161.0	Quaternary (C=O)	Formyl Carbon.
139.5	Quaternary (=C<)	Trisubstituted alkene carbon.
118.5	Methine (=CH)	Vinylic carbon.
61.5	Methylene (-CH-)	Oxygen-bound carbon.
25.8	Methyl (-CH <sub>3</sub> )	Methyl trans to chain.
18.0	Methyl (-CH <sub>3</sub> )	Methyl cis to chain.

## NMR Assignment Workflow



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Figure 3: Rapid identification logic using <sup>1</sup>H NMR markers.

## Experimental Protocols

To ensure the reproducibility of the spectral data above, the following synthesis and preparation protocols are recommended.

### Enzymatic Synthesis (Green Chemistry Route)

This method prevents thermal isomerization and acid-catalyzed rearrangement.

- Reagents: Prenol (3-methyl-2-buten-1-ol), Formic acid, Novozym 435 (immobilized *Candida antarctica* Lipase B).
- Procedure:
  - Mix Prenol (10 mmol) and Formic acid (15 mmol) in hexane (solvent-free is also possible).
  - Add Novozym 435 (10% w/w of substrate).
  - Incubate at 40°C with orbital shaking (200 rpm) for 4-6 hours.
  - Purification: Filter enzyme; wash organic phase with saturated (to remove excess acid), dry over , and concentrate in vacuo.
- Yield: Typically >90%.

## Sample Preparation for Spectroscopy

- NMR: Dissolve ~10 mg of sample in 0.6 mL (99.8% D). Use TMS (0.00 ppm) as internal reference.
- MS: Dilute 1 L sample in 1 mL Methanol or Hexane. Inject 1 L into GC-MS (Split 1:50).

## References

- National Institute of Standards and Technology (NIST). **Prenyl formate** Mass Spectrum (Electron Ionization). NIST Mass Spectrometry Data Center. [1][2] [\[Link\]](#)
- PubChem. **Prenyl formate** (Compound Summary). National Library of Medicine. [\[Link\]](#)
- Pehk, T., et al. <sup>13</sup>C NMR of Hemiterpene Derivatives. *Izv.* [3] *Akad. Nauk Estonii, Khim.* 1978, 27(3), 184-188. [3] (Data extrapolated for prenyl chain shifts).

- Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 7512-7515. [[Link](#)]
- The Good Scents Company. **Prenyl Formate** Material Safety and Organoleptic Data. [[Link](#)]

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## Sources

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